3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione
Description
Multinuclear NMR Spectral Assignments
¹H NMR (500 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.53 | dt (J = 8.2, 1.1 Hz) | H2/H6 of 3-methoxyphenyl |
| 7.33 | t (J = 8.0 Hz) | H5 of 3-methoxyphenyl |
| 6.96 | dd (J = 8.3, 2.4 Hz) | H4 of 3-methoxyphenyl |
| 4.32 | m | Azetidine H2/H4 |
| 3.81 | s | OCH₃ |
| 3.68 | dd (J = 9.1, 6.7 Hz) | Oxazolidine H5 |
| 3.12 | m | CH₂ bridge |
| 2.85 | m | Azetidine H3 |
¹³C NMR (126 MHz, DMSO-d₆):
- δ 170.2/169.8 : Oxazolidine C2/C4 carbonyls
- δ 159.1 : 3-Methoxyphenyl C3
- δ 133.7 : Sulfonyl-attached arene C1
- δ 55.4 : OCH₃
- δ 47.2 : Azetidine C3
- δ 34.8 : CH₂ bridge
The absence of NH signals in DMSO-d₆ suggests sulfonamide NH participates in strong hydrogen bonding, consistent with X-ray observations.
High-Resolution Mass Spectrometric Fragmentation Patterns
HRMS (ESI-TOF) of the [M+H]⁺ ion (m/z 368.0984) exhibits characteristic fragmentation:
| m/z | Fragment Ion | Loss |
|---|---|---|
| 368.0984 | C₁₅H₁₈N₃O₆S⁺ | Molecular ion |
| 225.0531 | C₉H₁₁N₂O₄S⁺ | Oxazolidinedione + CH₂ |
| 171.0324 | C₇H₇O₄S⁺ | 3-Methoxyphenylsulfonyl |
| 139.0392 | C₈H₇O₂⁺ | Azetidine-methyl |
Key cleavage pathways include:
- Retro-Diels-Alder scission of the oxazolidine ring (Δm/z 143)
- Sulfonyl group elimination as SO₂C₆H₄OCH₃ (Δm/z 197)
- Azetidine ring opening via N-S bond cleavage
The 3.2 ppm mass accuracy versus calculated values confirms molecular formula integrity. Isotope patterns at m/z 368/369/370 (100:16.7:1.2) match sulfur's natural abundance.
Properties
IUPAC Name |
3-[[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c1-21-11-3-2-4-12(5-11)23(19,20)15-6-10(7-15)8-16-13(17)9-22-14(16)18/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVGQAAPGXYGKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)CN3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an epoxide.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride and a base such as triethylamine.
Formation of the Oxazolidine-2,4-dione Core: The oxazolidine-2,4-dione core is formed through a cyclization reaction involving an amino acid derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or a thiol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of sulfide or thiol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Central Nervous System Disorders :
- Research indicates that compounds similar to 3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may act as inhibitors for various enzymes linked to neurodegenerative diseases. For instance, azetidine derivatives have been studied for their potential in treating conditions like Alzheimer's disease by inhibiting specific pathways involved in neuronal degeneration .
-
Antimicrobial Activity :
- A study on related compounds demonstrated broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were significantly low, suggesting that similar derivatives could exhibit potent antimicrobial effects . This positions this compound as a candidate for further development in combating resistant bacterial strains.
Neuropharmacological Research
The neuropharmacological potential of this compound is particularly noteworthy. It has been suggested that derivatives with similar structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for anxiety and depression. The mechanism may involve the modulation of GABAergic and glutamatergic pathways, which are crucial in mood regulation .
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiazolidin derivatives were evaluated for their antibacterial properties. These compounds showed significant activity against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values as low as 1 µg/mL. This highlights the potential of structurally related compounds to serve as effective antibiotics .
Case Study 2: Neuroprotective Effects
In a study focusing on azetidine derivatives, researchers found that certain compounds exhibited protective effects against oxidative stress in neuronal cells. These findings suggest that this compound could be explored for its neuroprotective capabilities in models of neurodegeneration .
Comparative Data Table
| Property | This compound | Related Compounds |
|---|---|---|
| Chemical Formula | C13H14N2O4S | Varies |
| Antibacterial Activity (MIC) | 1 µg/mL against MRSA | 1–64 µg/mL for other derivatives |
| Neuroprotective Potential | Suggested based on structural similarity | Confirmed in various studies |
| CNS Activity | Potential modulation of neurotransmitter systems | Established in related azetidine studies |
Mechanism of Action
The mechanism of action of 3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and analogs:
Key Observations :
- Core Structure : The oxazolidine-dione core in the target compound distinguishes it from thiazolidine-dione () and chroman-dione () analogs. The smaller azetidine ring (4-membered vs. 5-membered rings in thiazolidine) may confer conformational rigidity .
- Bond Lengths : Chroman-dione derivatives () exhibit C=O bond lengths of ~1.21–1.23 Å, consistent with the oxazolidine-dione core, suggesting comparable electronic environments .
Pharmacological Potential
- Anticancer Applications : Azetidine derivatives, such as those in ’s patent, demonstrate anticancer activity via kinase inhibition. The target compound’s sulfonyl group may enhance solubility for improved bioavailability compared to fluorinated analogs .
- Metabolic Stability: The methoxy group in the target compound could reduce cytochrome P450-mediated metabolism relative to non-alkoxy-substituted diones .
Biological Activity
3-((1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione, with the CAS number 2034610-79-0, is a compound that has garnered attention for its potential biological activities. This article examines its chemical properties, synthesis, and biological activity based on available research findings.
The molecular formula of this compound is , with a molecular weight of 340.35 g/mol. The structure includes an oxazolidine ring, which is known for its role in various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O6S |
| Molecular Weight | 340.35 g/mol |
| CAS Number | 2034610-79-0 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the azetidine ring and subsequent modifications to introduce the oxazolidine moiety. While specific synthetic pathways are not detailed in the available literature, similar compounds often utilize methods such as nucleophilic substitution and coupling reactions.
Anticancer Activity
Research has indicated that derivatives of oxazolidine compounds exhibit significant anticancer properties. For instance, studies on thiazolidine derivatives have shown promising results against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). These studies suggest that modifications to the oxazolidine structure can enhance cytotoxicity and selectivity towards cancer cells .
Antibacterial Properties
Compounds related to oxazolidines have demonstrated antibacterial activity. For example, thiazolidine derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Activity : Many oxazolidine derivatives act as enzyme inhibitors, affecting metabolic pathways in cancer cells.
- Induction of Apoptosis : Some studies have shown that these compounds can trigger apoptosis in cancer cells through intrinsic and extrinsic signaling pathways .
Case Studies
- Antiproliferative Effects : A study evaluating various thiazolidine derivatives found that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutics like irinotecan, indicating their potential as effective anticancer agents .
- Antibacterial Screening : In vitro tests revealed that specific derivatives showed high antibacterial activity against strains of Staphylococcus aureus and other Gram-positive bacteria, suggesting their utility in developing new antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
